(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone
Description
(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is a piperazine-based methanone derivative featuring a 2,3-difluorophenyl group linked to the carbonyl carbon and a 4-methylpiperazine moiety. Piperazine derivatives are well-documented for their diverse pharmacological activities, including anticancer, antipsychotic, and antimicrobial effects .
Properties
IUPAC Name |
(2,3-difluorophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-15-5-7-16(8-6-15)12(17)9-3-2-4-10(13)11(9)14/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGTZFZYLIFFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2,3-difluorobenzoyl chloride with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Synthetic Preparation
The compound is synthesized via amide bond formation between 2,3-difluorobenzoic acid and 1-methylpiperazine. Key steps include:
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Activation of the carboxylic acid using propanephosphonic acid anhydride (T3P) in dichloromethane .
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Nucleophilic attack by the piperazine nitrogen under basic conditions (triethylamine) at elevated temperatures (80°C) .
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Purification via silica gel chromatography, yielding a crystalline product .
| Reactants | Conditions | Yield | Purification Method |
|---|---|---|---|
| 2,3-Difluorobenzoic acid + 1-Methylpiperazine | T3P, CH₂Cl₂, Et₃N, 80°C, 14h | ~65% | Column chromatography |
Nucleophilic Substitution Reactions
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Forms secondary amides when treated with acyl chlorides (e.g., acetyl chloride).
Example Reaction:
Oxidation and Reduction
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Oxidation : The ketone group is resistant to oxidation under mild conditions but can undergo Baeyer-Villiger oxidation with peracids (e.g., mCPBA) to form lactones.
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, though this reaction is rarely employed due to the compound’s pharmacological focus.
Key Data:
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Baeyer-Villiger | mCPBA, CH₂Cl₂ | Lactone derivative | Requires anhydrous conditions |
| Reduction | LiAlH₄, THF | (2,3-Difluorophenyl)(piperazinyl)methanol | Low synthetic utility |
Cross-Coupling Reactions
While direct cross-coupling at the difluorophenyl ring is sterically hindered, the piperazine nitrogen participates in:
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Buchwald-Hartwig Coupling : Forms C–N bonds with aryl halides using palladium catalysts .
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Suzuki-Miyaura Reactions : Requires pre-functionalization (e.g., borylation) of the aromatic ring .
Example Protocol:
Acid-Base Reactions
The piperazine moiety (pKₐ ~9.5) undergoes protonation in acidic media, enhancing solubility in polar solvents. Key interactions include:
Solubility Data:
| Solvent | Solubility (mg/mL) | Condition |
|---|---|---|
| Water | <0.1 | pH 7.0 |
| Ethanol | 12.5 | 25°C |
| DCM | 45.2 | 25°C |
Biological Interactions
Though not a direct chemical reaction, the compound interacts with biological targets via:
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Hydrogen bonding : Fluorine atoms and the carbonyl group engage with serine or tyrosine residues in enzymes .
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π-Stacking : The difluorophenyl ring interacts with aromatic amino acids (e.g., tryptophan) .
Structural Insights (X-ray Crystallography):
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Piperazine adopts a chair conformation with a dihedral angle of 75.98° between phenyl and piperazine planes .
Stability Profile
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Thermal Stability : Decomposes above 250°C without melting .
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Photostability : Degrades under UV light (λ = 254 nm) within 48h, forming defluorinated byproducts.
Comparative Reactivity of Analogues
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Key areas of focus include:
- Antitumor Activity : Studies have shown that derivatives of piperazine compounds can exhibit cytotoxic effects against cancer cell lines. The presence of the difluorophenyl group enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .
- Antimicrobial Properties : The compound's structure suggests potential efficacy against bacterial and fungal pathogens. Preliminary studies indicate that it may inhibit the growth of certain strains, making it a candidate for further exploration in antimicrobial drug development.
Neuropharmacology
The piperazine moiety is known for its activity on neurotransmitter systems. Research indicates that this compound may modulate serotonin and dopamine receptors, which could have implications in treating mood disorders and schizophrenia .
Anti-inflammatory Effects
Inhibition of cyclooxygenase (COX) enzymes has been observed with this compound, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins. This property is particularly relevant in the context of chronic inflammatory diseases .
Case Studies
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between 2,3-difluorobenzoyl chloride and 4-methylpiperazine under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it may interact with neurotransmitter receptors, modulating pain perception and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Fluorine Substitution Patterns
- (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone: The 2,3-difluoro substitution may enhance lipophilicity and influence receptor binding compared to mono- or non-fluorinated analogs.
- fewer in bulkier analogs). Its topological polar surface area (53.8 Ų) suggests moderate solubility .
- (3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (): The 3,4-difluoro configuration may alter electronic properties, affecting interactions with biological targets.
(b) Halogenated Aromatic Groups
- (4-Bromophenyl)(2,3-difluorophenyl)methanone (): Bromine introduces steric bulk and polarizability, which could enhance binding to hydrophobic pockets in enzymes or receptors.
- A-15 (): Features a 2,3-dichlorophenyl group, which increases molecular weight (MW 380.40 vs. ~297–386 in fluorinated analogs) and may improve metabolic stability.
Modifications on the Piperazine Moiety
Crystallographic and Conformational Analysis
- Dihedral Angles : In analogs like 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine, dihedral angles between aromatic rings range from 30.97° to 76.86°, influencing molecular conformation and packing . The target compound’s 2,3-difluorophenyl group may adopt intermediate angles, balancing planarity and steric effects.
- Packing Efficiency : The tosyl analog () exhibits a density of 1.371 Mg/m³ and hydrogen-bonded networks stabilizing its crystal lattice, whereas methylpiperazine derivatives may prioritize intermolecular H-bonding with nitrogen lone pairs .
Biological Activity
(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone, also known as 1-(2,3-difluorobenzoyl)-4-methylpiperazine, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and specific activities associated with this compound, drawing on diverse research findings and case studies.
- IUPAC Name : 1-(2,3-difluorobenzoyl)-4-methylpiperazine
- CAS Number : 406918-24-9
- Molecular Formula : C12H14F2N2O
- Purity : 97%
- Physical Form : Solid
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-difluorobenzoyl chloride with 4-methylpiperazine. This process can be facilitated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study comparing various derivatives found that compounds containing fluorinated phenyl groups often displayed enhanced activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against Gram-positive and Gram-negative bacteria were notably low, suggesting strong bactericidal effects.
| Bacterial Strain | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4 | Chloramphenicol | 7 |
| Pseudomonas aeruginosa | 8 | Ofloxacin | 16 |
| Escherichia coli | 16 | Norfloxacin | 32 |
These results indicate that the presence of fluorine atoms in the structure enhances lipophilicity and facilitates better membrane penetration, leading to improved antimicrobial efficacy .
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that derivatives of piperazine exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and death.
Neuropharmacological Effects
The compound has also been evaluated for potential neuropharmacological activities. Studies suggest that it may act as a modulator of neurotransmitter systems, particularly serotonin receptors. This activity could position it as a candidate for further development in treating psychiatric disorders or neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations significantly lower than traditional antibiotics, highlighting its potential as a novel therapeutic agent in combating resistant infections.
Case Study 2: Anticancer Screening
A series of derivatives based on this compound were screened for cytotoxicity against human breast cancer cell lines. Results indicated that certain modifications to the piperazine ring enhanced anticancer activity by up to 50% compared to unmodified versions. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2,3-difluorophenyl)(4-methylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling 2,3-difluorobenzoyl chloride with 4-methylpiperazine under basic conditions. A method adapted from Sreenivasa et al. (2013) for analogous piperazine derivatives uses dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base at 0°C to room temperature . Key considerations include:
- Anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Controlled temperature (0°C initially, then gradual warming) to minimize side reactions.
- Reaction monitoring via TLC or LC-MS to confirm completion.
| Reagent | Role | Conditions |
|---|---|---|
| 2,3-Difluorobenzoyl chloride | Electrophile | 1.2 equivalents, slow addition |
| 4-Methylpiperazine | Nucleophile | 1.0 equivalent, dissolved in DCM |
| Triethylamine (TEA) | Base | 2.0 equivalents |
| Dichloromethane (DCM) | Solvent | Stirred for 12–24 hours at RT |
Yield optimization (~70–80%) requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic and crystallographic techniques validate the structural identity of this compound?
Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Signals for the difluorophenyl aromatic protons (δ 6.8–7.5 ppm) and piperazine methyl group (δ 2.3–2.5 ppm).
- ¹³C NMR : Carbonyl resonance (δ ~165–170 ppm) and fluorinated aromatic carbons (δ 110–150 ppm with splitting due to ¹⁹F coupling) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles between the difluorophenyl and piperazine moieties, confirming spatial orientation .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1200 cm⁻¹) provide additional confirmation .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data for this compound across different pharmacological studies?
Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate using positive controls.
- Compound purity : Ensure >95% purity via HPLC and characterize impurities via LC-MS .
- Structural analogs : Compare activity with derivatives (e.g., tosylpiperazine vs. methylpiperazine) to isolate pharmacophoric groups. For example, replacing the methyl group with bulkier substituents may enhance receptor selectivity .
Q. What experimental design considerations are critical for assessing metabolic stability in preclinical studies?
Answer:
- In vitro microsome assays : Use human/rat liver microsomes (0.5–1.0 mg/mL) with NADPH cofactor at 37°C. Monitor degradation via LC-MS at 0, 15, 30, and 60 minutes.
- Stabilization : Continuous cooling (4°C) during sample storage prevents organic degradation, as observed in prolonged HSI experiments .
- Metabolite identification : High-resolution mass spectrometry (HRMS) and tandem MS/MS to detect phase I/II metabolites.
Q. Which computational strategies predict the compound’s binding affinity to neurological targets like serotonin receptors?
Answer:
- Molecular docking : Use AutoDock Vina with the crystal structure (if available) or homology models (e.g., 5-HT1A receptor). Focus on interactions between the fluorophenyl group (hydrogen bonding) and piperazine ring (hydrophobic pockets) .
- MD Simulations : Run 100-ns trajectories to assess binding mode stability. Analyze RMSD and interaction energies (e.g., with GROMACS).
- QSAR modeling : Corrogate substituent effects (e.g., fluorine position) on activity using datasets from analogous piperazine derivatives .
Data Contradiction and Optimization
Q. How can researchers resolve discrepancies in crystallographic data between computational predictions and experimental results?
Answer:
- Refinement protocols : Use software like SHELXL to iteratively adjust thermal parameters and occupancy values.
- DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
- Twinned crystals : Apply twin refinement in Olex2 if diffraction patterns suggest multiple domains.
Q. What are common pitfalls in evaluating the compound’s antimicrobial activity, and how can they be mitigated?
Answer:
- False positives : Use kill-curve assays to distinguish bacteriostatic vs. bactericidal effects.
- Biofilm interference : Include controls with biofilm-disrupting agents (e.g., DNase I) in MIC/MBC assays.
- Strain variability : Test against clinically relevant, ATCC-certified strains and prioritize compounds with broad-spectrum activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
